8-Chloronaphthalene-2-sulfonyl chloride

Description

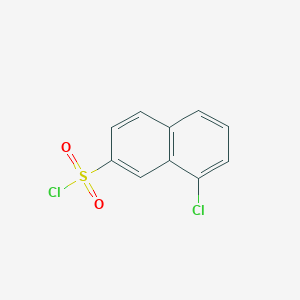

Structure

3D Structure

Properties

IUPAC Name |

8-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZJRQPMQPLAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloronaphthalene 2 Sulfonyl Chloride

Precursor Synthesis and Functionalization of Naphthalene (B1677914) Core

A primary strategy for the synthesis of 8-chloronaphthalene-2-sulfonyl chloride involves the sequential introduction of the chloro and sulfonyl functionalities onto the naphthalene ring. This approach hinges on the controlled regioselectivity of electrophilic aromatic substitution reactions on naphthalene and its derivatives.

Strategies for Regioselective Chlorination of Naphthalene

The direct chlorination of naphthalene typically yields 1-chloronaphthalene (B1664548) as the major product. wikipedia.org This is a result of the kinetic favorability of attack at the α-position (C1) over the β-position (C2). Therefore, to obtain an 8-chloro substituted naphthalene, one would typically start with a precursor that directs chlorination to this position or perform a separation of isomers. However, for the synthesis of this compound, a more logical approach involves the chlorination of a C2-substituted naphthalene precursor.

A plausible route involves the chlorination of naphthalene-2-sulfonic acid. The sulfonic acid group is an electron-withdrawing group and a meta-director in benzene (B151609) chemistry. However, in the naphthalene ring system, the directing effects are more complex. The C2-sulfonic acid group deactivates the ring towards further electrophilic substitution but would be expected to direct incoming electrophiles to the C5 and C8 positions of the same ring or to the other ring. Achieving high regioselectivity for the C8 position can be challenging and may lead to a mixture of isomers requiring purification.

Introduction of Sulfonyl Precursors at the C2-Position of Naphthalene

The introduction of a sulfonyl group or its precursor at the C2 position of the naphthalene core is a well-established process. The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. wikipedia.orgquora.com

When naphthalene is sulfonated with sulfuric acid at lower temperatures (around 80°C), the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. smolecule.com Conversely, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. shokubai.org This is because the formation of the 1-isomer is reversible, and at higher temperatures, the equilibrium shifts towards the more stable 2-isomer, which experiences less steric hindrance. wikipedia.orgstackexchange.com

| Reaction Condition | Major Product | Control Type |

| Low Temperature (~80°C) | Naphthalene-1-sulfonic acid | Kinetic |

| High Temperature (~160°C) | Naphthalene-2-sulfonic acid | Thermodynamic |

This thermodynamically controlled sulfonation provides a reliable method for the synthesis of naphthalene-2-sulfonic acid, a key precursor for the target molecule.

Direct Sulfonylation Approaches for Aromatic Rings

Direct sulfonylation methods involve the simultaneous introduction of the sulfur and chlorine atoms of the sulfonyl chloride group.

Chlorosulfonic Acid-Mediated Reactions on Halogenated Naphthalenes

The reaction of halogenated naphthalenes with chlorosulfonic acid is a common method for the synthesis of halosubstituted naphthalenesulfonyl chlorides. For instance, the direct chlorosulfonylation of 8-chloronaphthalene with chlorosulfonic acid at elevated temperatures is known to produce 8-chloronaphthalene-1-sulfonyl chloride. smolecule.com The regioselectivity for the 1-position in this case is influenced by both electronic and steric factors. smolecule.com

Applying this to a potential synthesis of this compound, one could consider the chlorosulfonylation of 1-chloronaphthalene. The chlorine atom is an ortho-, para-director. In the case of 1-chloronaphthalene, this would direct the incoming electrophile (the chlorosulfonyl group) to the C2, C4, and C5 positions. While sulfonation at the C2 position would lead to the desired substitution pattern, reactions at the C4 and C5 positions are also likely, potentially leading to a mixture of isomers. Controlling the reaction conditions to favor the C2-sulfonylation would be critical for this approach to be efficient.

Alternative Sulfonyl Chlorination Methods

Once a suitable sulfonic acid precursor, such as 8-chloronaphthalene-2-sulfonic acid, is obtained, it can be converted to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, often achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). smolecule.com The reaction of a sulfonic acid with thionyl chloride, for example, produces the sulfonyl chloride along with sulfur dioxide and hydrogen chloride as byproducts.

Indirect Synthetic Routes via Oxidative Chlorination or Related Transformations

Indirect routes offer alternative pathways to this compound, often involving the transformation of other functional groups.

A prominent indirect method is the Sandmeyer reaction , which allows for the introduction of a chloro or sulfonyl chloride group via a diazonium salt intermediate. wikipedia.org A potential synthetic sequence could start with an aminonaphthalenesulfonic acid. For instance, 2-aminonaphthalene-8-sulfonic acid could be a viable precursor. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent treatment of the diazonium salt with a copper(I) chloride solution would replace the diazonium group with a chlorine atom, yielding 8-chloronaphthalene-2-sulfonic acid. This sulfonic acid can then be converted to the target sulfonyl chloride as described previously.

The synthesis of the required aminonaphthalenesulfonic acid precursors can often be achieved through established methods such as the Bucherer reaction . wikipedia.orgyoutube.com This reaction allows for the conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.org This reversibility is utilized in the synthesis of various dye intermediates. youtube.comorganicreactions.org For example, 2-hydroxynaphthalene-8-sulfonic acid could be aminated via the Bucherer reaction to produce 2-aminonaphthalene-8-sulfonic acid.

Another indirect approach involves the oxidative chlorination of a corresponding thiol precursor, such as 8-chloro-2-naphthalenethiol. Various reagents can effect the conversion of thiols to sulfonyl chlorides, including chlorine gas in the presence of water or N-chlorosuccinimide. However, the synthesis of the specific thiol precursor would be a necessary preceding step.

| Method | Starting Material | Key Transformation(s) |

| Functionalization of Naphthalene Core | Naphthalene | 1. High-temperature sulfonation to naphthalene-2-sulfonic acid. 2. Regioselective chlorination. 3. Conversion to sulfonyl chloride. |

| Direct Sulfonylation | 1-Chloronaphthalene | Regioselective chlorosulfonation at the C2 position. |

| Sandmeyer Reaction | 2-Aminonaphthalene-8-sulfonic acid | 1. Diazotization of the amino group. 2. Copper(I) chloride mediated replacement with chlorine. 3. Conversion of sulfonic acid to sulfonyl chloride. |

Oxidative Chlorosulfonation of Thiol and Disulfide Derivatives

The oxidative chlorosulfonation of thiols and their corresponding disulfides represents a classical and direct approach for the formation of sulfonyl chlorides. researchgate.net This transformation involves the simultaneous oxidation of the sulfur atom and its chlorination. The general principle relies on treating a suitable precursor, such as 8-chloro-2-naphthalenethiol or its disulfide derivative, with a potent oxidizing and chlorinating system.

A variety of reagents have been developed for this purpose, offering different levels of reactivity and selectivity. organic-chemistry.org Common systems include:

Aqueous Chlorine/Hydrochloric Acid: A traditional method where chlorine gas is bubbled through an acidic aqueous solution of the thiol.

N-Chlorosuccinimide (NCS): A milder and more selective reagent for oxidative chlorination. organic-chemistry.org

Trichloroisocyanuric acid (TCCA): An efficient reagent for the direct conversion of various sulfur compounds into the corresponding sulfonyl chlorides. researchgate.net

Sodium Hypochlorite (Bleach): An economical and environmentally conscious option that can mediate the oxidative chlorosulfonation of S-alkyl isothiourea salts, which can be derived from thiols. organic-chemistry.org

The reaction mechanism generally proceeds through the formation of intermediate sulfur species, such as sulfenyl chlorides (R-SCl), which are subsequently oxidized and chlorinated to yield the final sulfonyl chloride product (R-SO₂Cl).

Table 1: Comparison of Reagents for Oxidative Chlorosulfonation

| Reagent System | Key Advantages | Considerations |

|---|---|---|

| Chlorine/HCl | Cost-effective, suitable for large scale | Handling of toxic chlorine gas required |

| N-Chlorosuccinimide (NCS) | Mild conditions, good functional group tolerance | Higher reagent cost, byproduct (succinimide) removal |

| Trichloroisocyanuric acid (TCCA) | High efficiency, broad substrate scope | Potential for over-oxidation if not controlled |

This methodology's primary advantage is its directness, starting from a sulfur-functionalized naphthalene ring. However, the synthesis of the initial thiol or disulfide precursor is a necessary prerequisite.

Sandmeyer-Type Sulfonyl Chloride Synthesis from Amines

A powerful and versatile alternative for synthesizing aryl sulfonyl chlorides is the Sandmeyer reaction. nih.gov This approach utilizes a readily available aromatic amine, in this case, 8-chloro-2-naphthylamine, as the starting material. The classical Sandmeyer reaction involves the conversion of an aryl amine into a diazonium salt, which is then reacted with a copper(I) salt to introduce a new substituent.

Modern advancements have adapted this reaction for the synthesis of sulfonyl chlorides. A notable development is the use of a stable and easily handled sulfur dioxide surrogate, such as DABCO-bis(sulfur dioxide) (DABSO). organic-chemistry.orgnih.gov This avoids the direct use of gaseous and corrosive sulfur dioxide.

The key steps of this process are:

Diazotization: The starting amine (8-chloro-2-naphthylamine) is treated with a nitrosating agent, such as tert-butyl nitrite or sodium nitrite, in the presence of a strong acid (e.g., HCl) to form the corresponding diazonium salt in situ.

Sulfonylation: The diazonium salt reacts with an SO₂ source (like DABSO) in the presence of a copper catalyst (e.g., CuCl or CuCl₂). nih.govorganic-chemistry.org This step forms a sulfonyl radical intermediate which is then trapped by a chloride source to yield this compound.

This method is highly valued for its broad functional group tolerance and the widespread availability of aromatic amines as starting materials. nih.gov It circumvents the need to handle potentially unstable thiol precursors.

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The ideal conditions are highly dependent on the chosen synthetic route.

For the Sandmeyer-type synthesis , critical factors include:

Acid Concentration: The concentration of the acid used for diazotization, typically aqueous HCl, can significantly impact the reaction's efficiency. organic-chemistry.org

Temperature Control: Diazotization reactions are often performed at low temperatures (0–5 °C) to ensure the stability of the energetic diazonium salt intermediate. The subsequent sulfonylation step may require heating to drive the reaction to completion.

Rate of Addition: The controlled, slow addition of the nitrosating agent (e.g., tert-butyl nitrite) is crucial for safety and to prevent the accumulation of unstable intermediates. organic-chemistry.org

Solvent: The choice of solvent can influence the solubility of reagents and intermediates. Acetonitrile is a commonly used solvent for these transformations. nih.gov

In the case of oxidative chlorosulfonation , optimization may involve:

Choice of Oxidant/Chlorinating Agent: As detailed previously, different reagents offer varying reactivities. Screening agents like NCS, TCCA, or bleach can identify the most effective one for the specific substrate. researchgate.netorganic-chemistry.org

Solvent System: The reaction can be run in various solvents, from aqueous systems to organic solvents like dichloromethane (B109758) (CH₂Cl₂). rsc.org The choice affects reaction kinetics and ease of product isolation.

Reaction Temperature: Excessive heating can lead to decomposition or the formation of byproducts, while insufficient temperature may result in a slow or incomplete reaction. smolecule.com

Table 2: Illustrative Optimization Parameters for Sulfonyl Chloride Synthesis

| Parameter | Condition A | Condition B | Condition C | Typical Outcome |

|---|---|---|---|---|

| Reagent | NCS | CuCl₂/DABSO | Bleach | Varies by substrate; affects yield and purity |

| Solvent | Acetonitrile | Acetonitrile | Water/CH₂Cl₂ | Affects solubility and reaction rate |

| Temperature | Room Temp | 60 °C | 0 °C to Room Temp | Controls reaction rate and byproduct formation |

| Reaction Time | 2 hours | 3-5 hours | 1-3 hours | Monitored by TLC/HPLC for completion |

By systematically adjusting these variables—reagent choice, solvent, temperature, and reaction time—the yield of this compound can be maximized while minimizing the formation of impurities.

Purification and Isolation Techniques for High-Purity this compound

Sulfonyl chlorides are reactive compounds susceptible to hydrolysis, necessitating careful and efficient purification and isolation procedures. The specific technique employed depends on the reaction mixture's composition and the desired final purity.

A standard workup procedure following a Sandmeyer-type reaction or oxidative chlorosulfonation often involves the following steps:

Quenching: The reaction is carefully quenched, often by adding it to ice-water or a solution of a reducing agent like sodium thiosulfate (B1220275) to neutralize any excess oxidant. rsc.org

Extraction: The aqueous mixture is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (CH₂Cl₂), to transfer the desired sulfonyl chloride into the organic phase. organic-chemistry.org

Washing: The combined organic layers are washed with water and/or brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities and inorganic salts.

Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water, which is critical to prevent hydrolysis of the product.

Concentration: The solvent is removed under reduced pressure using a rotary evaporator.

For achieving high purity, the crude product obtained after concentration is often subjected to further purification:

Flash Column Chromatography: This is a common and effective method for purifying sulfonyl chlorides. The crude material is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate). organic-chemistry.orgnih.gov The fractions containing the pure product are collected and concentrated.

Recrystallization: If the product is a stable solid, recrystallization from an appropriate solvent can be an effective method to obtain highly pure crystalline material.

Throughout the process, exposure to moisture should be minimized. Storing the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended to maintain its integrity over time. rsc.org

Reactivity Profiles and Mechanistic Investigations of 8 Chloronaphthalene 2 Sulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Group

The sulfur atom in 8-Chloronaphthalene-2-sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of sulfonated derivatives. The general mechanism proceeds via a nucleophilic attack on the sulfur atom, leading to a tetrahedral intermediate, followed by the departure of the chloride leaving group. For aryl sulfonyl chlorides, this substitution is typically considered a concerted S2-like process. nih.gov

The reaction of this compound with primary or secondary amines is the most common method for the synthesis of the corresponding N-substituted 8-chloronaphthalene-2-sulfonamides. This reaction, a cornerstone of medicinal chemistry, is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov

The nucleophilicity of the amine plays a key role; primary amines generally react more readily than secondary amines due to reduced steric hindrance. nih.gov The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to yield the stable sulfonamide.

Table 1: Representative Conditions for Sulfonamide Synthesis

| Amine Type | Typical Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Primary Aliphatic Amine (e.g., Propylamine) | Amine, Triethylamine (base), Dichloromethane (B109758) (solvent), 0 °C to room temp. | N-Propyl-8-chloronaphthalene-2-sulfonamide | Reaction is generally fast and high-yielding. |

| Primary Aromatic Amine (e.g., Aniline) | Amine, Pyridine (base/solvent), 0 °C to room temp. | N-Phenyl-8-chloronaphthalene-2-sulfonamide | Aromatic amines are less nucleophilic than aliphatic amines, but reactions proceed efficiently. |

| Secondary Amine (e.g., Diethylamine) | Amine, Triethylamine (base), Dichloromethane (solvent), room temp. | N,N-Diethyl-8-chloronaphthalene-2-sulfonamide | Reaction rates can be slower compared to primary amines due to increased steric bulk. |

Sulfonate Esters: In a reaction analogous to sulfonamide formation, this compound readily reacts with alcohols or phenols to form sulfonate esters. This transformation is crucial in organic synthesis as it converts a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (a sulfonate ester). The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which both catalyzes the reaction and neutralizes the HCl byproduct. smolecule.com The mechanism involves the alcohol's oxygen atom acting as the nucleophile, attacking the sulfur center. nih.gov

Sulfonohydrazides: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to 8-chloronaphthalene-2-sulfonohydrazide. researchgate.netunacademy.com Typically, the sulfonyl chloride is added to a solution containing an excess of hydrazine in a suitable solvent like dichloromethane or methanol. unacademy.comekb.eg The excess hydrazine acts as both the nucleophile and the base to capture the liberated HCl. researchgate.net These sulfonohydrazide products are stable, crystalline solids and serve as valuable intermediates in the synthesis of various heterocyclic compounds and as reagents in organic chemistry (e.g., in the Shapiro reaction). unacademy.com

The electrophilic nature of the sulfonyl chloride group extends its reactivity to a range of other heteroatom nucleophiles.

Alcohols: As detailed in the previous section, alcohols react to form sulfonate esters. This is one of the most common applications of sulfonyl chlorides. smolecule.com

Thiols: Thiols (mercaptans) react with sulfonyl chlorides to produce thiosulfonate esters. The reaction mechanism is parallel to that with alcohols, where the sulfur atom of the thiol acts as the nucleophile. The reaction of the closely related naphthalene-2-sulfonyl chloride with various thiol compounds has been documented. google.com This reaction provides a straightforward method for the formation of a sulfur-sulfur bond.

Desulfonylative Transformations and Cross-Coupling Reactions

In recent decades, aryl sulfonyl chlorides have emerged as versatile coupling partners in transition-metal-catalyzed reactions. These transformations proceed via the cleavage of the carbon-sulfur bond, with the extrusion of sulfur dioxide (SO₂), and are thus termed "desulfonylative" or "desulfitative" couplings. magtech.com.cnresearchgate.net This approach allows sulfonyl chlorides to act as alternatives to organohalides in the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound is an excellent candidate for desulfitative cross-coupling reactions. These reactions offer a powerful method for directly functionalizing the naphthalene (B1677914) core at the 2-position.

C-C Bond Formation: Iron-catalyzed desulfinylative cross-coupling reactions between sulfonyl chlorides and Grignard reagents have been developed as an economical and environmentally friendly method for forming C-C bonds. core.ac.uk In a typical reaction, a catalyst such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] facilitates the coupling of the aryl group from the sulfonyl chloride with the alkyl or aryl group from the Grignard reagent. core.ac.uk Palladium and nickel complexes are also widely used to catalyze couplings with various organometallic reagents, such as organoboron (Suzuki), organotin (Stille), and organozinc (Negishi) compounds. magtech.com.cn

C-N and C-O Bond Formation: While less common than C-C bond formation, palladium-catalyzed desulfitative couplings can also be employed to form C-N and C-O bonds, providing routes to arylamines and diaryl ethers, respectively. These reactions typically involve coupling the sulfonyl chloride with amines or alcohols under specific catalytic conditions.

Table 2: Representative Metal-Catalyzed Desulfonylative Coupling Reactions

| Coupling Type | Coupling Partner | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Kumada-type | Grignard Reagents (R-MgBr) | Fe(acac)₃ | C-C |

| Suzuki-type | Boronic Acids (R-B(OH)₂) | Pd(PPh₃)₄ / Base | C-C |

| Stille-type | Organostannanes (R-SnBu₃) | Pd(PPh₃)₄ | C-C |

Beyond two-electron ionic pathways, sulfonyl chlorides can participate in radical reactions. The S-Cl bond can be homolytically cleaved to generate a sulfonyl radical (R-SO₂•), which can then undergo further reactions.

One prominent pathway is the radical addition of sulfonyl chlorides to alkenes. magtech.com.cn This process can be initiated by transition metals (e.g., copper(II) chloride) or, more recently, by visible-light photoredox catalysis. wikipedia.orgresearchgate.net In a photoredox-catalyzed hydrosulfonylation, for instance, a photocatalyst absorbs visible light and reduces the sulfonyl chloride to a sulfonyl radical. researchgate.netnih.gov This radical then adds to an alkene, generating a carbon-centered radical, which is subsequently quenched by a hydrogen atom donor to complete the hydrosulfonylation cycle. researchgate.netnih.gov These methods provide a powerful route to sulfones, which are important structural motifs in many pharmaceuticals. researchgate.net The generation of sulfonyl radicals offers a complementary reactivity profile to the ionic pathways, enabling the formation of C-S bonds under mild, redox-neutral conditions. nih.gov

Electrophilic Aromatic Substitution on the Naphthalene Ring in the Presence of the Sulfonyl Chloride Moiety

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile (E+) on the π-electron system of the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org The subsequent loss of a proton from the carbon atom bearing the electrophile restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The regiochemical outcome of electrophilic substitution on a substituted naphthalene, such as this compound, is governed by the electronic and steric effects of the existing substituents. The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. In benzene (B151609) chemistry, it acts as a meta-director. The chlorine atom is also deactivating due to its inductive effect but is considered an ortho, para-director because its lone pairs can stabilize the sigma complex through resonance.

In the case of this compound, these directing effects are superimposed on the inherent reactivity of the naphthalene core, where the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). The -SO₂Cl group at the C2 position and the -Cl at the C8 position significantly deactivate the entire molecule. The -SO₂Cl group strongly deactivates the ring to which it is attached. The chlorine atom at C8 also deactivates its ring. Predicting the precise location of a third substituent is complex and would depend on the specific electrophile and reaction conditions.

While the principles of EAS are well-established, specific research findings detailing further electrophilic aromatic substitution on the this compound ring are not extensively documented in publicly available literature. Hypothetical studies would be necessary to determine the exact regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. Such research would populate a data table similar to the illustrative one below.

| Reaction Type | Electrophile Source | Catalyst/Conditions | Potential Product(s) (Position of Substitution) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0-25 °C | 8-Chloro-x-nitro-naphthalene-2-sulfonyl chloride |

| Bromination | Br₂ | FeBr₃, dark | x-Bromo-8-chloro-naphthalene-2-sulfonyl chloride |

| Friedel-Crafts Acylation | CH₃COCl | AlCl₃, CS₂ | x-Acetyl-8-chloro-naphthalene-2-sulfonyl chloride |

Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive bond-forming transformations within a single synthetic operation, where the subsequent reactions occur as a result of the functionality formed in the previous step. Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov Both methodologies offer significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing intermediate purification steps. nih.gov

Aryl sulfonyl chlorides are versatile reagents in organic synthesis. While they are most commonly used to form sulfonamides and sulfonate esters, their reactivity can potentially be harnessed in more complex transformations. For instance, the sulfonyl chloride moiety could be involved in an initial reaction, such as a sulfonylation of a nucleophile, with the resulting product containing functionalities that trigger subsequent intramolecular cyclizations or other bond-forming events characteristic of a cascade process.

In the context of MCRs, this compound could theoretically serve as one of the components. For example, in an Ugi-type reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, a derivative of the sulfonyl chloride (such as a corresponding sulfonamide with a primary amine) might participate. mdpi.com

However, a review of current scientific literature does not provide specific examples of cascade or multicomponent reactions where this compound is a key starting material. The development of such reactions would represent a novel application of this compound, expanding its utility in the synthesis of complex molecular architectures. Research in this area would focus on designing reaction partners and conditions that are compatible with the reactive sulfonyl chloride group and the substituted naphthalene core.

| Reaction Name | Component 1 | Component 2 | Component 3 | Potential Product Class |

|---|---|---|---|---|

| Ugi-type Reaction | 8-Chloronaphthalene-2-sulfonamide derivative | Aldehyde | Isocyanide | Complex α-acylamino amides |

| Biginelli-type Reaction | Derivative with aldehyde functionality | β-ketoester | Urea | Dihydropyrimidinones |

Applications of 8 Chloronaphthalene 2 Sulfonyl Chloride in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Molecular Architectures

The utility of 8-chloronaphthalene-2-sulfonyl chloride as a foundational element in constructing sophisticated molecular structures is a cornerstone of its application in organic synthesis. The presence of the highly reactive sulfonyl chloride functional group allows for straightforward derivatization, enabling the assembly of more complex molecules.

The most prominent reactivity of this compound involves nucleophilic substitution at the sulfonyl chloride moiety. This functional group is a potent electrophile, readily reacting with a wide array of nucleophiles, particularly amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters. smolecule.com This reactivity is a fundamental pathway for introducing the 8-chloronaphthalene-2-sulfonyl group into other molecules.

The synthesis of sulfonamides is a critical transformation in medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents. ekb.egucl.ac.uk The reaction of this compound with primary or secondary amines produces stable N-substituted sulfonamides. Similarly, its reaction with alcohols in the presence of a base yields sulfonate esters. These reactions are typically high-yielding and allow for significant molecular diversity, depending on the choice of the amine or alcohol reactant. ucl.ac.uk

| Reactant | Product Class | General Structure of Product |

|---|---|---|

| Primary or Secondary Amine (R¹R²NH) | Sulfonamide | |

| Alcohol (R³OH) | Sulfonate Ester |

Macrocycles, large ring-like molecules, are of significant interest in drug discovery and host-guest chemistry due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov The synthesis of these complex structures often relies on strategic cyclization reactions using bifunctional building blocks.

This compound, with its reactive sulfonyl chloride "handle" and the potential for further functionalization on the naphthalene (B1677914) ring, can be envisioned as a key component in macrocyclization strategies. Methodologies such as intramolecular amide or ester bond formation are common for creating macrocycles. nih.gov A linear precursor containing the 8-chloronaphthalene moiety at one end and a nucleophilic group (like an amine or alcohol) at the other could undergo an intramolecular reaction to form a macrolactam or macrolactone, respectively. Furthermore, intermolecular reactions, such as transition metal-catalyzed cross-coupling, can be employed to construct large cyclic systems. nih.govcore.ac.uk The rigid naphthalene unit can serve as a structural scaffold, imparting a degree of pre-organization to the linear precursor, which can facilitate the ring-closing step. rsc.org

Development of Novel Organic Reagents and Catalysts

The unique steric and electronic properties of the 8-chloronaphthalene scaffold can be harnessed to develop specialized reagents and catalysts for organic synthesis.

Transition metal catalysis is a powerful tool in organic synthesis, and the performance of the metal catalyst is heavily influenced by the ligands that coordinate to it. Phosphine (B1218219) ligands are among the most important and versatile classes of ligands, as their steric bulk and electronic properties can be finely tuned to control the reactivity and selectivity of the catalyst.

Aryl sulfonyl chlorides can serve as precursors in the synthesis of more complex molecules, including phosphine ligands. While direct conversion is not typical, the sulfonyl group can be replaced or used as a directing group for further substitution on the naphthalene ring. For instance, the naphthalene core could be functionalized to incorporate one or more phosphine groups (—PR₂). The bulky and rigid 8-chloronaphthalene backbone is a desirable feature in ligand design, as sterically demanding, electron-rich phosphines are known to be highly effective in promoting challenging cross-coupling reactions, such as those involving unactivated aryl chlorides. The synthesis of such ligands often involves the reaction of organometallic reagents with chlorophosphines or their equivalents. chemistryviews.org The this compound molecule provides a starting point for creating a unique ligand scaffold with specific steric and electronic attributes for applications in palladium-catalyzed reactions.

| Ligand Property | Influence on Catalysis | Potential Contribution from 8-Chloronaphthalene Scaffold |

|---|---|---|

| Steric Bulk | Promotes reductive elimination, often increasing reaction rates. | The large, rigid naphthalene core provides significant steric hindrance. |

| Electron-Donating Ability | Increases electron density on the metal center, facilitating oxidative addition. | The aromatic system can be modified to tune the electronic properties of the phosphine. |

| Bite Angle (for bidentate ligands) | Affects the geometry of the metal complex and the selectivity of the reaction. | The naphthalene backbone can be used to create ligands with specific, constrained bite angles. |

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated by standard techniques like chromatography. nih.gov

This compound can function as a precursor for such derivatizations. By reacting the sulfonyl chloride with a chiral nucleophile, such as a chiral amine or alcohol, a diastereomeric mixture of sulfonamides or sulfonate esters is formed. The distinct physical properties of these diastereomers allow for their separation. Subsequent cleavage of the sulfonyl group can then liberate the original nucleophile in its enantiomerically pure form. While the sulfur atom in a sulfonyl chloride is not a stereocenter, the development of methods for the asymmetric synthesis of related chiral sulfonyl compounds, like β-alkynyl sulfones, highlights the importance of sulfonyl-containing chiral molecules in modern synthesis. nih.govrsc.org

Precursor for Advanced Materials

The field of materials science continuously seeks novel organic molecules with specific properties for applications in electronics and photonics. Aromatic compounds, particularly those based on fused ring systems like naphthalene, are key components in the design of organic semiconductors. mdpi.com

This compound is identified as a building block for material science. bldpharm.com The rigid, planar, and π-conjugated nature of the naphthalene core makes it an excellent scaffold for constructing materials with desirable electronic and photophysical properties. Naphthalene-based polymers and molecules are widely investigated for use in Organic Light-Emitting Diodes (OLEDs), particularly for blue-light emission. mdpi.com Derivatives of naphthalene diimides are also explored as n-type semiconductors for organic electronics, including Organic Field-Effect Transistors (OFETs) and photovoltaics, due to their thermal and chemical stability and high electron affinities. gatech.eduresearchgate.netrsc.org By derivatizing this compound, its properties can be tuned to create new polymers or small molecules for these advanced applications. The sulfonyl group can be transformed into other functionalities to facilitate polymerization or to modify the electronic characteristics of the final material.

Synthesis of Functional Dyes and Pigments (e.g., related to phthalocyanines or other chromophores)

The sulfonyl chloride functional group (-SO₂Cl) is a key precursor for the synthesis of sulfonamides, a common and stable linkage in a wide array of functional dyes. The reaction of this compound with primary or secondary amines yields robust sulfonamide bonds, covalently attaching the naphthalene moiety to other chromophoric systems. This allows for the precise tuning of the electronic and photophysical properties of the resulting dye molecule.

Naphthalenesulfonyl derivatives are important intermediates in the production of various dye classes, including azo and reactive dyes. anshulchemicals.com A significant application of this chemistry is in the synthesis of phthalocyanine (B1677752) (Pc) derivatives. Phthalocyanines are large, aromatic macrocycles known for their intense color and exceptional stability, making them premier industrial pigments. slideshare.net While direct synthesis of phthalocyanines involves precursors like phthalonitrile (B49051) or phthalic anhydride, sulfonyl chloride derivatives are crucial for their functionalization. For instance, silicon phthalocyanine (SiPc) can be tetrasulfonated by reaction with chlorosulfonic acid, followed by hydrolysis of the resulting sulfonyl chloride adducts to yield highly soluble and functional dyes. rsc.org By reacting a pre-formed phthalocyanine containing amino groups with this compound, the bulky and electronically distinct chloronaphthalene unit can be appended to the macrocycle. This modification can alter key properties such as solubility, aggregation behavior, and electronic absorption spectra, tailoring the pigment for specialized applications like non-linear optics or photodynamic therapy.

Furthermore, derivatives of the closely related compound, 8-chloronaphthalene-1-sulfonic acid, are precursors to the well-known 8-anilinonaphthalene-1-sulfonic acid (ANS) dyes. nih.govacs.orgresearchgate.netnih.gov These molecules are renowned for their environment-sensitive fluorescence, making them valuable as molecular probes. nih.gov This underscores the utility of the chloronaphthalene sulfonyl framework in creating sophisticated functional dyes.

Incorporation into Polymers and Oligomers for Material Property Modulation

The reactivity of the sulfonyl chloride group enables the incorporation of the this compound moiety into polymeric structures through polycondensation reactions. farabi.universitytaylorandfrancis.com In this process, the sulfonyl chloride can react with difunctional nucleophiles, such as diamines or diols, to form polysulfonamides or polysulfonates, respectively. This step-growth polymerization method allows the rigid, aromatic naphthalene unit to be integrated directly into the polymer backbone.

The inclusion of the sulfonated naphthalene structure significantly impacts the final properties of the material. researchgate.net The introduction of sulfone groups can enhance thermal stability, mechanical strength, and hydrophilicity. mdpi.comipfdd.de For example, in the context of proton exchange membranes (PEMs) for fuel cells, sulfonated polymers are critical for facilitating proton conductivity. nih.gov By controlling the degree of sulfonation—either by polymerizing sulfonated monomers or through post-polymerization sulfonation—researchers can fine-tune the ion-exchange capacity (IEC), water uptake, and ultimately the proton conductivity of the membrane. mdpi.comresearchgate.net Polymers incorporating the bulky chloronaphthalene group can exhibit modified chain packing and intermolecular interactions, leading to changes in:

Thermal Stability: The aromatic nature of the naphthalene core contributes to a higher glass transition temperature (Tg) and improved thermal resistance.

Mechanical Properties: The rigidity of the naphthalene unit can enhance the tensile strength and modulus of the resulting polymer. ipfdd.de

Optical Properties: The naphthalene moiety can impart fluorescence or alter the refractive index of the polymer, which is useful for optical applications.

Solubility and Processability: The chlorine and sulfonyl groups can modify the polymer's solubility in organic solvents, aiding in material processing and fabrication.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. bohrium.com The naphthalene core of this compound is an excellent candidate for promoting such self-assembly due to its planar, electron-rich aromatic system, which facilitates strong π–π stacking interactions. rsc.org

By functionalizing the sulfonyl chloride group, the molecule can be programmed for specific self-assembly pathways. For example, reacting it with a peptide or a nucleobase derivative can introduce hydrogen-bonding sites, leading to the formation of ordered nanostructures like fibers, ribbons, or vesicles. rsc.orgnih.govacs.org Research on naphthalene-diimide (NDI) derivatives, which also feature the naphthalene core, has shown that hydrogen bonding is a powerful tool to direct their assembly into complex architectures. rsc.orgresearchgate.net

A notable example involves naphthalene-appended peptide derivatives that self-assemble into hydrogels. These materials form supramolecular structures where the naphthalene units engage in π-stacking, contributing to the stability and mechanical properties of the gel network. nih.gov Similarly, a π-conjugated molecule based on a naphthalene-phenanthroimidazole structure demonstrates self-assembly with tunable fluorescence, which can be harnessed for creating artificial light-harvesting systems. rsc.org The versatility of this compound allows for its derivatization into new building blocks for these types of advanced, functional supramolecular materials.

Probing Chemical Environments and Reaction Mechanisms in Non-Biological Systems (e.g., fluorophores for material science)

Naphthalene-based fluorophores are widely used as probes and sensors in materials science due to their sensitivity to the local environment. researchgate.net While unsubstituted naphthalene has low fluorescence, the introduction of electron-donating and electron-accepting groups can dramatically enhance its quantum yield through an intramolecular charge transfer (ICT) mechanism. researchgate.net The sulfonamide group, readily formed from this compound, can act as part of such a donor-acceptor system.

A prime example is the family of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. These dyes are classic examples of fluorophores whose emission properties are highly dependent on the polarity of their surroundings. nih.govacs.org They are weakly fluorescent in polar solvents like water but exhibit a strong increase in fluorescence intensity and a blue-shift in emission wavelength in non-polar environments or when bound to hydrophobic sites in materials. nih.gov This solvatochromism makes them excellent probes for characterizing hydrophobic domains in polymers, micelles, and other nanomaterials.

Recent research has focused on developing efficient synthetic routes to various ANS derivatives. A microwave-assisted, copper-catalyzed Ullmann coupling reaction between 8-chloronaphthalene-1-sulfonic acid and various anilines has been shown to produce a library of ANS probes with diverse spectral properties and sensitivities. nih.govacs.org

| Substituted Aniline | Product | Yield (%) |

| Aniline | 3a | 63 |

| 4-Fluoroaniline | 3b | 67 |

| 4-Chloroaniline | 3c | 61 |

| 4-Bromoaniline | 3d | 60 |

| 4-Iodoaniline | 3e | 42 |

| 4-(Trifluoromethyl)aniline | 3f | 46 |

| 4-Aminobenzonitrile | 3l | 25 |

| 4-Nitroaniline | 3m | 11 |

| 4-Methylaniline | 3i | 69 |

| 4-Methoxyaniline | 3j | 74 |

| Data sourced from ACS Omega, 2019. nih.gov |

This synthetic versatility allows for the creation of tailored fluorescent probes from chloronaphthalene sulfonyl precursors for specific applications in materials science, such as monitoring polymerization reactions, detecting micro-environmental changes in polymer films, or acting as sensors for specific analytes. nih.govnih.govnih.gov

Computational and Theoretical Studies on 8 Chloronaphthalene 2 Sulfonyl Chloride and Its Reactivity

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its chemical behavior. For 8-chloronaphthalene-2-sulfonyl chloride, electronic structure analysis and molecular orbital theory reveal the distribution of electrons and the nature of the molecular orbitals, which in turn govern its reactivity.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with electrons occupying molecular orbitals that can extend over the entire molecule. youtube.com These orbitals are formed from the linear combination of atomic orbitals. openstax.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For aromatic sulfonyl chlorides, the HOMO is typically a π-orbital associated with the aromatic ring system, while the LUMO is often a σ*-orbital associated with the S-Cl bond. This suggests that the naphthalene (B1677914) ring system in this compound acts as the primary site for electron donation, while the sulfonyl chloride group is the primary site for electron acceptance, particularly for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Aromatic Sulfonyl Chloride

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Note: These are representative values for an aromatic sulfonyl chloride and may differ for this compound.

The electron-withdrawing nature of the sulfonyl chloride group and the chlorine atom influences the electron density distribution across the naphthalene ring. This can be visualized through calculated electrostatic potential maps, which would show regions of negative potential (electron-rich) and positive potential (electron-poor).

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. For this compound, a primary reaction of interest is its reaction with nucleophiles at the sulfonyl group.

Studies on the solvolysis of similar compounds, such as 5-dimethylamino-naphthalene-1-sulfonyl chloride, suggest an SN2-like mechanism. researchgate.net Computational studies can be employed to investigate this pathway for this compound. This would involve calculating the energy profile for the approach of a nucleophile to the sulfur atom, leading to a pentacoordinate transition state, and the subsequent departure of the chloride leaving group.

The calculated activation energy for this process would provide a quantitative measure of the reaction rate. Furthermore, these calculations can explore alternative reaction pathways, such as an SN1-type mechanism involving the formation of a sulfonyl cation, although this is generally considered less favorable for sulfonyl chlorides. researchgate.net

Table 2: Hypothetical Calculated Energy Profile for the Reaction of this compound with a Nucleophile (Nu-)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (C10H6ClSO2Cl + Nu-) | 0 | Initial state of the reactants. |

| Transition State ([C10H6ClSO2Cl(Nu)]-‡) | +15 | The highest energy point along the reaction coordinate, representing the activation barrier. |

| Products (C10H6ClSO2Nu + Cl-) | -10 | Final state of the products. |

Note: These are hypothetical values to illustrate the type of data obtained from quantum chemical calculations.

These calculations can also provide detailed geometric information about the transition state, such as bond lengths and angles, offering a deeper understanding of the factors that control the reaction's feasibility and rate.

Prediction of Novel Reactivity and Selectivity Patterns

Computational chemistry can go beyond explaining known reactions and predict novel reactivity and selectivity patterns. Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov

For this compound, these calculations could reveal the relative reactivity of different positions on the naphthalene ring towards electrophilic aromatic substitution. The presence of the chloro and sulfonyl chloride groups, both of which are deactivating and meta-directing in the context of electrophilic aromatic substitution on a single benzene (B151609) ring, leads to a more complex pattern of reactivity in the fused naphthalene system. Computational analysis can help to predict the most likely sites for further functionalization.

Furthermore, these theoretical tools can be used to explore the reactivity of this compound with a wide range of reactants under various conditions, potentially identifying new and synthetically useful transformations that have not yet been explored experimentally. For example, the potential for the chlorine atom on the naphthalene ring to participate in halogen bonding could be investigated computationally.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are crucial to its properties and reactivity. Conformational analysis of this compound involves identifying the stable conformations (rotational isomers) and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the C-S bond.

However, significant steric hindrance between the peri-chloro substituent and the sulfonyl chloride group would be expected to heavily influence the preferred conformation, similar to what is observed in 8-chloronaphthalene-1-sulfonamide. This steric clash likely restricts the rotational freedom around the C-S bond, forcing the sulfonyl chloride group to adopt a specific orientation relative to the naphthalene ring.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. ekb.eg By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. While specific MD simulations for this compound are not prevalent in the literature, simulations of similar molecules in various solvents could provide insights into its solvation structure and how the solvent environment influences its conformation and reactivity. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Chloronaphthalene-1-sulfonamide |

| 5-Dimethylamino-naphthalene-1-sulfonyl chloride |

Future Research Directions and Potential Innovations in 8 Chloronaphthalene 2 Sulfonyl Chloride Chemistry

Exploration of Unconventional Reactivity Modes

The established reactivity of sulfonyl chlorides primarily revolves around nucleophilic substitution at the sulfur center. However, the unique electronic and steric environment of 8-chloronaphthalene-2-sulfonyl chloride, arising from the peri-chloro substituent and the extended π-system of the naphthalene (B1677914) core, may enable unconventional reaction pathways.

Future investigations could delve into transition-metal-catalyzed cross-coupling reactions where the sulfonyl chloride group participates in novel transformations beyond simple sulfonamide or sulfonate ester formation. For instance, desulfonylative coupling reactions, which have been explored for other aryl sulfonyl chlorides, could be investigated to form new carbon-carbon or carbon-heteroatom bonds at the 2-position of the naphthalene ring. The influence of the 8-chloro group on the reactivity and regioselectivity of such reactions would be a key area of study.

Furthermore, the potential for photocatalysis to unlock new reactivity modes is a promising avenue. Light-mediated transformations could enable radical-based reactions or access to excited states with unique reactivity profiles, potentially leading to novel synthetic methodologies for functionalizing the naphthalene core. Research into the photophysical properties of this compound and its derivatives would be a prerequisite for exploring such photocatalytic applications.

Table 1: Potential Unconventional Reactivity Modes for Future Study

| Reactivity Mode | Potential Catalysts/Conditions | Expected Outcome |

| Desulfonylative Cross-Coupling | Palladium, Nickel, or Copper catalysts | Formation of C-C or C-X bonds at the 2-position |

| Photocatalytic Activation | Organic dyes, semiconductor photocatalysts | Radical-mediated functionalization |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Ir) | Direct functionalization of the naphthalene core |

Integration into High-Throughput Synthesis Methodologies

The increasing demand for novel functional molecules in materials science and drug discovery necessitates the development of efficient and automated synthetic methods. This compound is a prime candidate for integration into high-throughput synthesis and screening platforms.

The reactivity of the sulfonyl chloride group is well-suited for automated parallel synthesis, allowing for the rapid generation of large libraries of sulfonamide or sulfonate ester derivatives. By reacting this compound with a diverse range of amines, alcohols, or other nucleophiles in a multi-well plate format, a vast chemical space can be explored efficiently. This approach would be particularly valuable for the discovery of new materials with tailored properties.

Furthermore, the principles of flow chemistry could be applied to the synthesis and derivatization of this compound. mdpi.com Continuous-flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for seamless integration of reaction, purification, and analysis steps. mdpi.com Developing robust flow chemistry protocols would enable the on-demand synthesis of derivatives for rapid screening and optimization of material properties. The use of robotic systems for liquid handling and sample processing would further accelerate this process. nih.gov

Rational Design of Derivatives for Targeted Non-Biological Applications

The rigid, planar structure of the naphthalene core, combined with the potential for diverse functionalization through the sulfonyl chloride group, makes this compound an attractive building block for the rational design of materials with specific non-biological applications.

Computational modeling, particularly Density Functional Theory (DFT), can be employed to predict the electronic and photophysical properties of virtual libraries of this compound derivatives. nih.govresearchgate.netresearchgate.netnanomedicine-rj.com By systematically varying the substituents on the sulfonamide or sulfonate ester moiety, it is possible to tune properties such as the HOMO/LUMO energy levels, bandgap, and absorption/emission spectra. This in silico screening approach can guide the synthesis of the most promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.commdpi.comrsc.orgrsc.org

The design of derivatives for applications as sensors or molecular probes is another promising direction. The naphthalene moiety is known for its fluorescent properties, which can be modulated by the nature of the substituents. By incorporating specific recognition elements into the derivatives, it may be possible to design chemosensors for the detection of ions or small molecules.

Table 2: Potential Non-Biological Applications and Corresponding Design Strategies

| Application Area | Key Properties to Optimize | Design Strategy |

| Organic Electronics | HOMO/LUMO levels, charge carrier mobility | Introduction of electron-donating/withdrawing groups |

| Fluorescent Probes | Quantum yield, Stokes shift, analyte selectivity | Incorporation of specific binding sites |

| Functional Polymers | Thermal stability, processability, optical properties | Polymerization of functionalized monomers |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The future of this compound chemistry lies at the intersection of synthetic innovation and materials science. Collaborative, interdisciplinary research will be crucial to fully exploit the potential of this compound.

Synthetic chemists can focus on developing novel and efficient methods for the synthesis and derivatization of this compound, including asymmetric synthesis to access chiral materials. In parallel, materials scientists can investigate the self-assembly properties of these new derivatives in the solid state and in thin films. The interplay between molecular structure and macroscopic material properties, such as crystal packing and morphology, will be a key area of investigation.

The incorporation of this compound derivatives into polymeric structures is a particularly exciting prospect. By designing monomers that can be polymerized, it may be possible to create novel functional polymers with tailored optical, electronic, and mechanical properties. smolecule.com These materials could find applications in areas such as flexible electronics, advanced coatings, and high-performance composites. The sulfonyl group can also impart specific functionalities to the polymer, such as improved adhesion or altered solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloronaphthalene-2-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves chlorosulfonation of naphthalene derivatives. For example, sulfonation of 8-chloronaphthalene with chlorosulfonic acid under controlled temperature (0–5°C) yields the sulfonyl chloride intermediate. Optimization includes:

- Temperature Control : Maintaining low temperatures to minimize side reactions (e.g., polysulfonation) .

- Solvent Selection : Using non-polar solvents (e.g., dichloromethane) to stabilize reactive intermediates.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store in airtight, moisture-resistant containers at –20°C to prevent hydrolysis. Desiccants like silica gel should be included .

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for weighing. Avoid contact with water, as hydrolysis generates corrosive HCl and sulfonic acids .

- Safety Protocols : Wear nitrile gloves, chemical-resistant aprons, and eye protection. Immediate neutralization of spills with sodium bicarbonate is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at C1 and C3 positions show distinct splitting) .

- FT-IR : Identify S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C–Cl bonds (~550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ at m/z 265.94) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonation reactions of chlorinated naphthalenes be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer sulfonation to the desired position, followed by reduction .

- Computational Modeling : Use DFT calculations to predict sulfonic acid intermediate stability, guiding solvent and catalyst selection .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature—shorter times favor kinetic products (C2 sulfonation), while longer durations may shift to thermodynamically favored positions .

Q. What strategies mitigate data contradictions in reported reaction yields for sulfonyl chloride derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate protocols using commercial reagents (e.g., Thermo Scientific’s 2-naphthalenesulfonyl chloride as a control) .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., disulfonates or chlorinated side products) that may skew yield calculations .

- Contextual Factors : Document humidity, solvent batch purity, and catalyst age, as minor variations significantly impact reactivity .

Q. How can this compound be utilized in designing enzyme inhibitors?

- Methodological Answer :

- Sulfonamide Formation : React with primary amines (e.g., aniline derivatives) to generate sulfonamides, which are screened for binding affinity to target enzymes (e.g., carbonic anhydrase) .

- Click Chemistry : Incorporate azide-alkyne cycloadditions to attach fluorescent tags for inhibitor tracking in cellular assays .

- Structure-Activity Relationship (SAR) : Systematically modify the naphthalene core and sulfonyl group to map interactions with enzyme active sites .

Q. What advanced analytical methods resolve ambiguities in sulfonyl chloride degradation pathways?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH) and monitor degradation via LC-MS to identify hydrolysis products .

- Isotope Labeling : Use deuterated water (D₂O) in kinetic studies to trace proton transfer mechanisms during hydrolysis .

- X-ray Crystallography : Determine crystal structures of degradation byproducts to confirm structural rearrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.